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molecular formula C10H12FNO B8322031 2-fluoro-3-(tetrahydro-2H-pyran-3-yl)pyridine

2-fluoro-3-(tetrahydro-2H-pyran-3-yl)pyridine

Cat. No. B8322031
M. Wt: 181.21 g/mol
InChI Key: BWTUPMFEOUWITE-UHFFFAOYSA-N
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Patent
US08759532B2

Procedure details

Palladium (0.005 g, 0.005 mmol, 10% wt. on activated carbon) was added to a stirred solution of 3-(5,6-dihydro-2H-pyran-3-yl)-2-fluoropyridine (0.10 g, 0.558 mmol) in THF (2 mL). The reaction mixture was placed under a hydrogen atmosphere (balloon) and stirred at room temperature for 4 h. The reaction mixture was filtered through Celite, and the filtrate was concentrated in vacuo to give 2-fluoro-3-(tetrahydro-2H-pyran-3-yl)pyridine. MS (ESI, pos. ion) m/z: 182.1 (M+1).
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.005 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]=[C:3]([C:7]2[C:8]([F:13])=[N:9][CH:10]=[CH:11][CH:12]=2)[CH2:2]1>C1COCC1.[Pd]>[F:13][C:8]1[C:7]([CH:3]2[CH2:4][CH2:5][CH2:6][O:1][CH2:2]2)=[CH:12][CH:11]=[CH:10][N:9]=1

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
O1CC(=CCC1)C=1C(=NC=CC1)F
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.005 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=NC=CC=C1C1COCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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